2,4-Dimethoxy-3-methylbenzenesulfinic acid
Description
Contextualization within the Landscape of Aromatic Organosulfur Chemistry
Aromatic organosulfur compounds, a class to which 2,4-Dimethoxy-3-methylbenzenesulfinic acid belongs, are fundamental in numerous scientific and industrial fields. researchgate.net These molecules, characterized by a direct bond between a sulfur atom and an aromatic ring, are integral to the development of pharmaceuticals, agrochemicals, and advanced materials. researchgate.net The presence of sulfur can profoundly influence a molecule's biological activity and physical properties. researchgate.net
The field of organosulfur chemistry is vast, encompassing a wide array of functional groups, including thiols, sulfides, sulfoxides, sulfones, and various sulfur-containing heterocycles. researchgate.net Sulfinic acids and their derivatives occupy a pivotal position within this landscape, serving as versatile intermediates for the synthesis of many other organosulfur compounds. Their chemistry is a cornerstone of modern synthetic strategies, enabling the construction of complex molecular architectures.
Significance of Sulfinic Acids as Reactive Intermediates and Synthetic Reagents
Sulfinic acids (RSO₂H) are noted for their dual reactivity, which makes them powerful tools in organic synthesis. nih.govresearchgate.net They are relatively stable and easily handled compared to other sulfur reagents, yet they can be readily converted into a variety of other functional groups. researchgate.net
One of their most significant roles is as precursors to highly reactive sulfonyl radicals (RSO₂•). nih.govresearchgate.net These radicals are key intermediates in numerous synthetic transformations, particularly in addition reactions to double and triple bonds to form sulfones. nih.gov The generation of sulfonyl radicals from sulfinic acids has become a popular strategy in recent years due to the mild conditions often employed. nih.govresearchgate.net
Furthermore, sulfinic acids and their corresponding salts (sulfinates) are excellent nucleophiles. This property allows them to participate in a wide range of reactions to form sulfones and sulfinate esters. researchgate.netorganic-chemistry.org Their utility has been showcased in the synthesis of complex molecules and in the development of novel reaction methodologies. researchgate.net The table below summarizes some of the key transformations involving aromatic sulfinic acids.
| Reaction Type | Reactant/Condition | Product Type | Significance |
|---|---|---|---|
| Radical Sulfonylation | Oxidant (e.g., peroxide), light, or metal catalyst | Sulfones | Formation of C-SO₂ bonds via sulfonyl radical addition to alkenes/alkynes. nih.govresearchgate.net |
| Nucleophilic Alkylation | Alkyl Halides (R-X) | Sulfones | Direct formation of C-S bonds. researchgate.net |
| Esterification | Alcohols (R-OH) with acid catalyst | Sulfinate Esters | Creates versatile chiral sulfur compounds. organic-chemistry.org |
| Thiosulfonate Formation | Thiols or Disulfides | Thiosulfonates | Synthesis of S-S bonds. |
| Desulfinative Cross-Coupling | Aryl Halides, Pd catalyst | Biaryls | Modern C-C bond formation, SO₂ is extruded. researchgate.netnih.gov |
Unique Aspects Introduced by 2,4-Dimethoxy-3-methyl Substitution Pattern
The substitution pattern of this compound is predicted to profoundly influence its chemical properties. The benzene (B151609) ring is decorated with three electron-donating groups (EDGs): two methoxy (B1213986) (-OCH₃) groups and one methyl (-CH₃) group. organicchemistrytutor.comfiveable.me These groups activate the aromatic ring, making it significantly more electron-rich and thus more reactive towards electrophilic aromatic substitution than unsubstituted benzene. organicchemistrytutor.comwikipedia.org
The directing effects of these substituents are crucial for predicting the outcome of further reactions. youtube.comchemistrytalk.org Both methoxy and methyl groups are ortho-, para-directors. organicchemistrytutor.comfiveable.me In a polysubstituted ring, the most powerful activating group typically controls the position of a new substituent. libretexts.orglibretexts.org The methoxy group is a much stronger activator than the methyl group. organicchemistrytutor.com
Considering the existing groups on this compound:
The 2-methoxy and 4-methoxy groups will strongly direct incoming electrophiles to the 5-position.
The 1-position is occupied by the sulfinic acid group.
The 6-position is sterically hindered by the substituents at the 1 and 2 positions. jove.com
Therefore, electrophilic attack is overwhelmingly likely to occur at the C5 position.
In addition to electronic effects, steric hindrance plays a significant role. jove.comyoutube.com The 3-methyl group is positioned between the two methoxy groups, creating a sterically crowded environment on one face of the molecule. This crowding could influence the reactivity of the adjacent sulfinic acid group at the 1-position, potentially hindering its interaction with bulky reagents.
| Substituent | Position | Electronic Effect | Hammett Constant (σp) | Directing Effect |
|---|---|---|---|---|
| -SO₂H | 1 | Electron-withdrawing (Inductive) | ~ +0.46 (for -SO₂Me) | Meta-directing (Deactivating) |
| -OCH₃ | 2, 4 | Strongly Electron-donating (Resonance) | -0.27 | Ortho, Para-directing (Activating) |
| -CH₃ | 3 | Weakly Electron-donating (Inductive) | -0.17 | Ortho, Para-directing (Activating) |
Overview of Current Research Trajectories for Substituted Benzenesulfinic Acids
While research on this compound specifically is not prominent, the broader class of substituted benzenesulfinic acids is at the forefront of several key research areas in organic synthesis.
A major modern application is their use in palladium-catalyzed desulfinative cross-coupling reactions . researchgate.netnih.govresearchgate.net In these reactions, substituted aryl sulfinates act as surrogates for organometallic reagents (like boronic acids in Suzuki coupling) to form new carbon-carbon bonds with aryl halides. researchgate.netacs.org A key advantage is that the sulfinate group can be used as a handle for coupling, which is then extruded as sulfur dioxide, offering a unique pathway to complex biaryl structures that might be difficult to access otherwise. nih.gov This methodology is particularly valuable in pharmaceutical and materials science for building complex molecular frameworks. acs.org
The generation of sulfonyl radicals from substituted sulfinic acids continues to be an area of intense investigation. nih.govresearchgate.net Research focuses on developing new, milder methods for radical generation and applying them to the synthesis of complex sulfones, which are common motifs in medicinally active compounds. researchgate.net
Additionally, substituted sulfinic acids are being explored for the synthesis of sulfur-containing heterocycles . Their ability to be converted into various sulfur-based functional groups makes them versatile starting points for building cyclic structures that are prevalent in drug discovery.
Finally, the corresponding sulfonic acids, which are the oxidation products of sulfinic acids, are being developed as solid acid catalysts . scispace.com By attaching substituted aromatic sulfonic acids to solid supports, researchers can create stable, reusable, and highly selective catalysts for various industrial processes. scispace.com The specific substitution pattern on a molecule like 2,4-Dimethoxy-3-methylbenzenesulfonic acid (the oxidized form) could lead to catalysts with unique, sterically-defined active sites, a promising avenue for future research.
Structure
3D Structure
Properties
IUPAC Name |
2,4-dimethoxy-3-methylbenzenesulfinic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4S/c1-6-7(12-2)4-5-8(14(10)11)9(6)13-3/h4-5H,1-3H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSARTVLNSZVQNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)S(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,4 Dimethoxy 3 Methylbenzenesulfinic Acid
Conventional Synthetic Routes to Aromatic Sulfinic Acids
Traditional methods for synthesizing aromatic sulfinic acids have been the bedrock of organosulfur chemistry for decades. These routes typically involve multi-step processes starting from readily available aromatic precursors.
Reduction of Sulfonyl Chlorides and Sulfonic Acid Derivatives
One of the most established and widely used methods for preparing aromatic sulfinic acids is the reduction of the corresponding sulfonyl chlorides. wikipedia.org The precursor, 2,4-dimethoxy-3-methylbenzenesulfonyl chloride, can be synthesized by the chlorosulfonation of 1,3-dimethoxy-2-methylbenzene. Once obtained, the sulfonyl chloride is reduced to the sulfinic acid salt, which is then acidified to yield the final product. wikipedia.org
A variety of reducing agents can be employed for this transformation, with common choices including metal powders (like zinc or iron) or sulfites (such as sodium sulfite). wikipedia.orgresearchgate.net The reaction is typically carried out in an aqueous or alcoholic medium. The choice of reducing agent and reaction conditions can be tailored to optimize the yield and purity of the resulting sulfinic acid. For instance, using sodium sulfite (B76179) is a common approach where the sulfite ion acts as the reducing agent, forming the sulfinate salt and sodium sulfate.
Table 1: Common Reducing Agents for Sulfonyl Chlorides
| Reducing Agent | Typical Conditions | Comments |
|---|---|---|
| Sodium Sulfite (Na₂SO₃) | Aqueous solution, often with NaHCO₃, heat | A widely used, mild, and effective method. |
| Zinc Dust (Zn) | Dilute acid (e.g., HCl) or alcohol/water | A classic and potent reducing agent. |
| Iron Powder (Fe) | Acetic acid or aqueous acid | An inexpensive and effective metal reductant. |
The general reaction is as follows: ArSO₂Cl + 2e⁻ + H₂O → ArSO₂H + HCl
Following reduction, the resulting sulfinate salt is carefully acidified in situ with a mineral acid, like hydrochloric acid, to precipitate the less stable sulfinic acid. wikipedia.org
Grignard Reagent Approaches
An alternative classical route involves the use of organometallic compounds, specifically Grignard reagents. wikipedia.org This method begins with the preparation of the Grignard reagent from an aryl halide. For the target compound, this would involve reacting 1-bromo-2,4-dimethoxy-3-methylbenzene (B1609967) with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form 2,4-dimethoxy-3-methylphenylmagnesium bromide.
This organometallic intermediate is then reacted with sulfur dioxide (SO₂). wikipedia.org The Grignard reagent adds to the sulfur dioxide, forming a magnesium sulfinate salt. Subsequent acidic workup hydrolyzes this salt to furnish the desired 2,4-dimethoxy-3-methylbenzenesulfinic acid. wikipedia.org
The reaction sequence is:
Ar-Br + Mg → Ar-MgBr
Ar-MgBr + SO₂ → ArSO₂MgBr
ArSO₂MgBr + H₃O⁺ → ArSO₂H + Mg(OH)Br
This method is particularly useful when the corresponding aryl halide is more accessible than the arene required for direct sulfonation. The reaction of Grignard reagents with sulfinate esters can also be employed to synthesize sulfoxides. oregonstate.eduorgsyn.org
Sulfonation-Based Synthesis of Aryl Sulfinates
Aromatic compounds can be directly sulfonated using various sulfonating agents to produce sulfonic acids. numberanalytics.comcardiff.ac.uk For the synthesis of this compound, the starting material would be 1,3-dimethoxy-2-methylbenzene. Common sulfonating agents include fuming sulfuric acid (oleum), concentrated sulfuric acid, or sulfur trioxide complexes. numberanalytics.comcardiff.ac.uk
The reaction introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. Due to the presence of two activating methoxy (B1213986) groups and one methyl group, the regioselectivity of the sulfonation must be carefully controlled to achieve substitution at the desired position. Once the 2,4-dimethoxy-3-methylbenzenesulfonic acid is formed, it must be converted to a derivative, such as a sulfonyl chloride, and then reduced as described in section 2.1.1. This multi-step process makes direct sulfonation a less direct route to sulfinic acids compared to other methods.
Modern and Novel Synthetic Approaches for Substituted Benzenesulfinic Acids
Recent advancements in synthetic organic chemistry have led to the development of more efficient and selective methods for preparing substituted benzenesulfinic acids. These modern approaches often offer milder reaction conditions and broader substrate scopes.
C-H Functionalization Strategies Employing Sulfur Sources
Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the formation of C-S bonds by directly converting a C-H bond on the aromatic ring. This approach avoids the need for pre-functionalized starting materials like aryl halides or organometallics. For the synthesis of this compound, this would involve the direct C-H sulfination of 1,3-dimethoxy-2-methylbenzene.
These reactions often utilize a sulfur dioxide surrogate, such as the adduct of SO₂ with 1,4-diazabicyclo[2.2.2]octane (DABSO). nih.govrsc.org The reaction may be mediated by a transition metal catalyst or proceed through a radical pathway. rsc.orgnih.gov Benzenesulfinic acid sodium salt itself can also serve as a sulfur source for generating thioethers through direct C-H functionalization. chemicalbook.com These methods are highly attractive due to their atom and step economy.
Table 2: Modern C-H Sulfination Approaches
| Method | Sulfur Source | Key Features |
|---|---|---|
| Palladium-Catalyzed C-H Sulfination | DABSO (SO₂ surrogate) | High regioselectivity, often directed by a directing group. nih.gov |
| Radical C-H Sulfination | Zinc Sulfinate Salts | Mild, operationally simple, tolerates a wide range of functional groups. nih.gov |
| Photocatalysis | Alkyl Sulfinic Acids | Enables direct conversion of strong, aliphatic C(sp³)-H bonds. organic-chemistry.org |
Transition-Metal Catalyzed Synthesis (e.g., Palladium-mediated desulfination for precursors)
Transition-metal catalysis, particularly with palladium, has revolutionized the synthesis of organosulfur compounds. nih.govmdpi.com Palladium-catalyzed cross-coupling reactions provide a versatile route to aryl sulfinates from aryl halides or boronic acids. researchgate.netacs.org
For instance, an aryl halide such as 1-bromo-2,4-dimethoxy-3-methylbenzene can be coupled with a source of sulfur dioxide, like DABSO or an inorganic sulfite, in the presence of a palladium catalyst. nih.govresearchgate.net Similarly, 2,4-dimethoxy-3-methylphenylboronic acid can undergo a palladium-catalyzed reaction with a sulfur dioxide surrogate to yield the corresponding sulfinate. researchgate.net These reactions often proceed under mild conditions and exhibit excellent functional group tolerance.
Another important strategy is palladium-catalyzed desulfinative coupling, where sulfinate salts act as coupling partners. researchgate.netacs.org While often used to form C-C bonds with the extrusion of SO₂, related palladium-catalyzed processes can be used to prepare sulfinate precursors. For example, palladium-catalyzed desulfinative Heck-type reactions have been developed using aryl sulfinic acids. nih.gov These transition-metal-catalyzed methods represent the cutting edge of sulfinic acid synthesis, offering unparalleled efficiency and selectivity. rsc.org
Electrochemical Synthesis Methods
Electrochemical synthesis offers a compelling alternative to traditional chemical methods, often providing milder reaction conditions and reducing the need for stoichiometric reagents. While specific electrochemical methods for the direct synthesis of this compound are not extensively documented, plausible routes can be proposed based on established electrochemical reactions of related sulfur compounds.
One potential electrochemical approach involves the reduction of the corresponding 2,4-dimethoxy-3-methylbenzenesulfonyl chloride. This method would entail the cathodic reduction of the sulfonyl chloride in a suitable electrolyte solution. The process would likely involve a two-electron transfer to cleave the sulfur-chlorine bond, followed by protonation to yield the sulfinic acid.
Proposed Electrochemical Reduction of 2,4-Dimethoxy-3-methylbenzenesulfonyl Chloride
| Parameter | Description |
| Cathode Material | Lead, Mercury, or Glassy Carbon |
| Solvent/Electrolyte | Acetonitrile or Dimethylformamide with a supporting electrolyte like tetraalkylammonium salts |
| Mechanism | Stepwise electron transfer to the sulfonyl chloride, leading to the formation of a sulfinate anion, which is then protonated. |
| Advantages | Avoids the use of chemical reducing agents, potentially leading to a cleaner reaction profile and easier purification. |
Another speculative electrochemical route could involve the direct C-S bond formation by anodic oxidation of 1,3-dimethoxy-2-methylbenzene in the presence of a sulfur dioxide source. This would be a more direct approach, though likely challenging in terms of controlling regioselectivity and preventing over-oxidation to the sulfonic acid.
Photo-induced Synthetic Transformations
Photo-induced reactions represent another frontier in modern organic synthesis, often enabling unique transformations under mild conditions. As with electrochemical methods, specific photo-induced syntheses of this compound are not well-established. However, principles from related photochemical reactions can be extrapolated.
A possible photo-induced pathway could involve the reaction of an aryl radical, generated from a suitable precursor of 2,4-dimethoxy-3-methylbenzene, with a sulfur dioxide surrogate. For instance, photolysis of a 2,4-dimethoxy-3-methyl-substituted aryl halide in the presence of a sulfur dioxide source could potentially lead to the formation of the desired sulfinic acid.
Alternatively, photo-catalytic methods could be employed. For example, a photoredox catalyst could be used to generate a sulfonyl radical from 2,4-dimethoxy-3-methylbenzenesulfonyl chloride, which could then be reduced in a subsequent step to the sulfinic acid.
Regioselective and Chemoselective Synthesis of this compound
The synthesis of a polysubstituted aromatic compound like this compound requires careful control of regioselectivity and chemoselectivity.
Regioselectivity: The primary challenge in the synthesis of the precursor, 2,4-dimethoxy-3-methylbenzenesulfonyl chloride, is the control of the sulfonation position on the 1,3-dimethoxy-2-methylbenzene ring. The directing effects of the substituents play a crucial role. The two methoxy groups are strongly activating and ortho-, para-directing, while the methyl group is weakly activating and also ortho-, para-directing. The sulfonation is an electrophilic aromatic substitution, and the position of the incoming sulfonyl group will be determined by the cumulative electronic and steric effects of the existing substituents. The most activating group generally dictates the position of substitution. In this case, the methoxy groups are more activating than the methyl group. The positions ortho and para to the methoxy groups are C2, C4, and C6. Given the substitution pattern, the C4 position is para to one methoxy group and ortho to the other, making it a highly activated and sterically accessible site for sulfonation.
Chemoselectivity: A common route to sulfinic acids is the reduction of the corresponding sulfonyl chloride. This reduction must be chemoselective, meaning the reducing agent should selectively reduce the sulfonyl chloride group without affecting the methoxy and methyl groups on the benzene (B151609) ring. A variety of reducing agents can achieve this.
Comparison of Reducing Agents for Sulfonyl Chlorides
| Reducing Agent | Conditions | Advantages | Disadvantages |
| Sodium sulfite | Aqueous solution, often with a phase transfer catalyst | Inexpensive, mild, and environmentally benign. | Can sometimes lead to the formation of the corresponding sulfonic acid as a byproduct. |
| Triphenylphosphine (B44618) | Organic solvent (e.g., toluene) at room temperature or with gentle heating | High yields and good functional group tolerance. organic-chemistry.org | Generates triphenylphosphine oxide as a stoichiometric byproduct, which can complicate purification. |
| Zinc dust | Acidic medium (e.g., acetic acid) | Inexpensive and effective. | Requires acidic conditions which may not be compatible with all substrates; can generate significant waste. |
| Lithium aluminum hydride | Anhydrous ether or THF | Powerful reducing agent. taylorfrancis.com | Not chemoselective; will also reduce other functional groups. Highly reactive and requires careful handling. |
| Catalytic Hydrogenation | Palladium catalyst under hydrogen pressure | A green method that produces minimal waste. taylorfrancis.com | Requires specialized equipment (hydrogenator) and may not be suitable for all substrates. |
Green Chemistry Principles in Sulfinic Acid Synthesis
The application of green chemistry principles to the synthesis of this compound focuses on minimizing waste, using less hazardous chemicals, and improving energy efficiency.
Atom Economy: The traditional synthesis involving sulfonation with chlorosulfonic acid followed by reduction has a moderate atom economy due to the formation of HCl and the use of a stoichiometric reducing agent. Catalytic reduction methods would offer a higher atom economy.
Use of Safer Solvents and Reagents: Chlorosulfonic acid is a highly corrosive and hazardous reagent. pageplace.de Exploring alternative sulfonating agents that are less hazardous would be a key green improvement. For the reduction step, using milder and more environmentally friendly reducing agents like sodium sulfite or catalytic hydrogenation is preferable to reagents like lithium aluminum hydride. taylorfrancis.com The use of water as a solvent, where possible, is also a significant green advantage. rsc.org
Energy Efficiency: Photo-induced and some electrochemical methods can often be carried out at ambient temperature, reducing the energy consumption associated with heating reactions.
Waste Prevention: Catalytic methods, by their nature, reduce waste as the catalyst is used in small amounts and can often be recycled. Electrochemical methods also minimize waste by using electrons as the "reagent."
Reaction Mechanisms and Reactivity Patterns of 2,4 Dimethoxy 3 Methylbenzenesulfinic Acid
Electrophilic and Nucleophilic Characteristics of the Sulfinyl Group
The sulfinyl group (-SO₂H) is characterized by a sulfur atom in an intermediate oxidation state (+2), which, along with the presence of a lone pair of electrons on the sulfur and its attachment to two oxygen atoms, allows for a dualistic chemical nature. Sulfinic acids are relatively acidic, with a pKa of approximately 2, meaning they exist predominantly as the sulfinate anion (R-SO₂⁻) under physiological pH conditions. nih.gov This anion is an ambident nucleophile, with the sulfur atom acting as a soft nucleophile and the oxygen atoms as hard nucleophiles. nih.gov
The sulfur atom of the sulfinate anion is a potent nucleophile, and its reactions typically favor the formation of a new sulfur-carbon or sulfur-heteroatom bond, leading to thermodynamically stable sulfones. nih.govnih.gov This nucleophilicity is harnessed in various synthetic transformations.
One prominent example is the reaction with electrophilic C=C bonds, such as those in alkynes. Arylsulfinic acids can add across the carbon-carbon triple bond of alkynes, a reaction that can proceed via different mechanisms depending on the conditions. For instance, the reaction of arylsulfinic acids with phenylacetylene (B144264) in the presence of potassium thiocyanate (B1210189) and K₂S₂O₈ leads to (E)-β-(thiocyanato)vinyl sulfones, demonstrating the nucleophilic addition of the sulfinyl moiety to the alkyne. researchgate.net
Another example of nucleophilic behavior is the reaction with various electrophilic reagents. The salts of arylsulfinic acids react with alkyl chlorosulfites to produce alkyl sulfinates, showcasing a nucleophilic attack of the sulfinate on the electrophilic sulfur atom of the chlorosulfite. oup.com Similarly, arylsulfinic acids can react with thiophenols under electrochemical conditions to form unsymmetrical thiosulfonates. researchgate.net In some cases, the sulfinic acid is generated in situ from an alkyl sulfinate, which then acts as the true nucleophilic species in Mannich-type reactions to form aminomethyl sulfones. nih.gov
Interactive Data Table: Nucleophilic Reactions of Arylsulfinic Acids
| Electrophile | Reagent/Conditions | Product Type | Reference |
| Phenylacetylene | KSCN, K₂S₂O₈, CH₂Cl₂/H₂O, 80°C | (E)-β-(thiocyanato)vinyl sulfone | researchgate.net |
| 1,3-Enynes | BF₃·Et₂O | Benzofulvene | acs.org |
| Alkyl Chlorosulfites | Salt of sulfinic acid | Alkyl sulfinate | oup.com |
| Thiophenols | Electrochemical oxidation, LiClO₄, CH₃CN | Unsymmetrical thiosulfonate | researchgate.net |
| Iminium ion (in Mannich reaction) | In situ generation from alkyl sulfinate | Aminomethyl sulfone | nih.gov |
While the sulfinyl group is predominantly nucleophilic, arylsulfinic acids can also exhibit electrophilic character, particularly under acidic conditions or in reactions where the sulfur atom is activated.
A notable example of electrophilic behavior is the condensation reaction with C-nitroso compounds. This reaction, which dates back to the 19th century, involves the formation of an N-sulfonyl hydroxylamine (B1172632) adduct. nih.gov The reaction proceeds rapidly in the presence of weak acids. nih.gov
Furthermore, arylsulfinic acids can act as a source of an electrophilic sulfinyl species in reactions with electron-rich substrates. For example, a novel and efficient electrophilic sulfenylation of indoles with arylsulfinic acids has been developed. nih.gov This reaction proceeds in water without the need for a catalyst, suggesting that the sulfinic acid itself, or a dehydrated intermediate, acts as the electrophile in an electrophilic substitution process on the electron-rich indole (B1671886) ring. nih.gov Under acidic conditions, it is proposed that arylsulfinic acid can be transformed into a sulfinyl cation, which is a potent electrophile. acs.org
Transformations Involving Sulfur Oxidation States
The sulfur atom in 2,4-dimethoxy-3-methylbenzenesulfinic acid is in the +2 oxidation state, making it susceptible to both oxidation and reduction, leading to a variety of other sulfur-containing functional groups.
Sulfinic acids are intermediates in the oxidation of thiols to sulfonic acids. The oxidation of the sulfinic acid group to a sulfonic acid group (where sulfur is in the +4 oxidation state) is a common transformation. This oxidation can be achieved using various oxidizing agents. The stepwise oxidation from a sulfenic acid (RSOH) to a sulfinic acid (RSO₂H) and finally to a sulfonic acid (RSO₃H) is a key pathway in sulfur chemistry, both in chemical synthesis and biological systems. nih.gov
As previously mentioned, the formation of sulfones from the nucleophilic attack of a sulfinate on an electrophile also represents an oxidation of the sulfur center, as it forms two new bonds, typically to carbon and oxygen.
The reduction of sulfinic acids to lower oxidation states, such as thiols (sulfur state -2) or sulfides, is less common than their oxidation but can be achieved with strong reducing agents. Reagents like lithium aluminum hydride (LiAlH₄), which are capable of reducing carboxylic acids to primary alcohols, are expected to reduce sulfinic acids as well. youtube.com The direct reduction to a thiol would represent a significant change in the oxidation state of the sulfur atom.
Sulfinic acids are closely related to sulfenic acids. Sulfenic acids are generally unstable and are readily oxidized to the corresponding sulfinic acids. nih.gov For instance, in the presence of hydroperoxides, sulfenic acids are easily converted to sulfinic acids. researchgate.net At higher temperatures, sulfinic acids can undergo thermolysis. researchgate.net
There are also reactions that connect sulfinic acids to other sulfur-containing species. For example, phenyl benzenethiolsulfinate reacts with aryl sulfinic acids in a process that involves nucleophilic attack on a sulfur atom. researchgate.net Additionally, benzenesulfinic acid can be generated in situ from a benzenesulfonyl radical, which can then participate in further reactions, highlighting the dynamic interplay between different sulfur oxidation states and reactive intermediates. researchgate.net
Interactive Data Table: Transformations of the Sulfinyl Group
| Transformation | Reactant(s) | Product Functional Group | Key Characteristics | Reference |
| Oxidation | Oxidizing agents | Sulfonic acid | Sulfur oxidation state changes from +2 to +4 | nih.gov |
| Reduction | Strong reducing agents (e.g., LiAlH₄) | Thiol, Sulfide | Sulfur oxidation state is lowered | youtube.com |
| Interconversion | Hydroperoxide | Sulfinic acid (from Sulfenic acid) | Oxidation of unstable sulfenic acid | researchgate.net |
| Interconversion | Aryl sulfinic acid | Disulfide (from Thiolsulfinate) | Reaction with other sulfur species | researchgate.net |
Additions and Cycloaddition Reactions
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic molecules. In the context of sulfur-containing compounds, derivatives of sulfinic acids, rather than the free acids themselves, are more commonly employed in these transformations.
Benzenesulfinic acids can undergo addition reactions with activated alkenes and alkynes, often proceeding through a Michael-type addition mechanism. For this compound, the nucleophilic character of the sulfur atom is enhanced by the electron-donating 2,4-dimethoxy and 3-methyl substituents, which increase the electron density on the aromatic ring and, consequently, on the sulfinic acid moiety. This heightened nucleophilicity would facilitate its addition to electron-poor olefins.
While direct cycloadditions involving free sulfinic acids are not prevalent, their derivatives, such as sulfenes (R-CH=SO₂) generated in situ, are known to participate in [2+2] cycloadditions with electron-rich alkenes to form four-membered thietane (B1214591) dioxide rings. However, the direct participation of this compound in a concerted [4+2] cycloaddition (Diels-Alder reaction) as a dienophile is unlikely due to the nature of the sulfinic acid group. Instead, its derivatives, particularly those where the sulfur is in a higher oxidation state and part of a conjugated system, would be more plausible candidates for such reactions. For instance, α,β-unsaturated sulfones derived from this sulfinic acid could potentially act as dienophiles in Diels-Alder reactions.
The reaction of this compound with electron-deficient systems like maleimides is more likely to proceed via a radical addition pathway rather than a concerted cycloaddition. As will be discussed in the subsequent section, sulfinic acids are excellent precursors to sulfonyl radicals, which readily add to electron-poor double bonds.
The nucleophilic addition of the sulfinate anion to the double bond of maleimide (B117702) is also a plausible reaction pathway. The electron-rich nature of the 2,4-dimethoxy-3-methylphenyl group would enhance the nucleophilicity of the corresponding sulfinate, promoting this type of conjugate addition.
In the realm of cycloadditions, N-sulfinyl compounds are known to be reactive dienophiles in hetero-Diels-Alder reactions. pageplace.de For example, N-sulfinylanilines with electron-withdrawing groups on the nitrogen atom react readily with dienes. pageplace.de While not a direct reaction of the sulfinic acid, this highlights the utility of related sulfur-containing functional groups in cycloaddition chemistry.
Radical Reactions and Mechanistic Pathways
Aryl sulfinic acids are well-established precursors to sulfonyl radicals, which are versatile intermediates in a variety of organic transformations.
This compound can serve as a precursor to the corresponding 2,4-dimethoxy-3-methylbenzenesulfonyl radical (ArSO₂•). This radical species can be generated under various conditions, including photoredox catalysis. cam.ac.ukacs.org Once formed, this electrophilic radical can engage in a range of reactions, most notably addition to carbon-carbon multiple bonds.
The addition of the 2,4-dimethoxy-3-methylbenzenesulfonyl radical to electron-deficient alkenes, such as maleimides, would proceed via a radical chain mechanism. The electron-donating substituents on the benzene (B151609) ring would primarily influence the stability of the radical precursor and the electronics of the resulting sulfonyl radical.
A general representation of the radical addition to an alkene is depicted in the table below:
| Step | Reaction | Description |
| Initiation | ArSO₂H → ArSO₂• | Generation of the sulfonyl radical from the sulfinic acid, often facilitated by a photocatalyst or other radical initiator. |
| Propagation 1 | ArSO₂• + C=C → ArSO₂-C-C• | Addition of the sulfonyl radical to the alkene double bond to form a carbon-centered radical intermediate. |
| Propagation 2 | ArSO₂-C-C• + ArSO₂H → ArSO₂-C-C-H + ArSO₂• | Hydrogen atom abstraction from the sulfinic acid by the carbon-centered radical to yield the final product and regenerate the sulfonyl radical, propagating the chain. |
This reactivity allows for the formation of sulfones, which are important structural motifs in medicinal and materials chemistry.
The formation of the sulfonyl radical from this compound typically involves a single-electron transfer (SET) process. nih.gov In the context of photoredox catalysis, an excited-state photocatalyst can either oxidize the sulfinate anion (generated from the sulfinic acid) or reduce the sulfinic acid itself to generate the sulfonyl radical.
Given the electron-rich nature of the 2,4-dimethoxy-3-methylphenyl group, the oxidation of the corresponding sulfinate anion would be a particularly favorable process. The electron-donating substituents stabilize the resulting radical cation, facilitating the SET event.
A plausible electron transfer mechanism is as follows:
Deprotonation: this compound is deprotonated by a base to form the sulfinate anion.
Single-Electron Transfer (SET): The electron-rich sulfinate anion undergoes single-electron transfer to an excited photocatalyst, generating the sulfonyl radical and the reduced form of the photocatalyst.
Radical Reaction: The sulfonyl radical then participates in the desired addition reaction.
Catalyst Regeneration: The reduced photocatalyst is re-oxidized in a subsequent step to complete the catalytic cycle.
Substituent Effects on Reactivity (2,4-Dimethoxy and 3-Methyl Groups)
The electronic and steric properties of the 2,4-dimethoxy and 3-methyl substituents play a crucial role in modulating the reactivity of the benzenesulfinic acid.
The methoxy (B1213986) and methyl groups are both electron-donating. The methoxy groups donate electrons through a strong resonance effect (+R) and withdraw electrons weakly through an inductive effect (-I). The methyl group donates electrons primarily through an inductive effect (+I) and hyperconjugation. The net effect of these groups is an increase in the electron density of the aromatic ring.
This increased electron density has several consequences for the reactivity of this compound:
Enhanced Nucleophilicity: The sulfinic acid and its corresponding sulfinate anion are more nucleophilic, which would accelerate addition reactions to electron-deficient systems.
Facilitated Oxidation: The electron-rich aromatic ring facilitates the single-electron transfer oxidation to form the sulfonyl radical.
Steric Hindrance: The presence of the 3-methyl group, and to a lesser extent the ortho-methoxy group, introduces steric bulk around the sulfinic acid functionality. This steric hindrance could influence the regioselectivity of its reactions and may disfavor reactions that require a sterically unencumbered approach to the sulfur atom.
The combined electronic and steric effects of these substituents are summarized in the table below:
| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |
| 2-Methoxy | ortho | +R > -I (Electron-donating) | Moderate | Increases nucleophilicity and facilitates radical formation; can influence regioselectivity due to steric hindrance. |
| 4-Methoxy | para | +R > -I (Electron-donating) | Minimal | Strongly increases electron density on the ring, enhancing nucleophilicity and facilitating oxidation. |
| 3-Methyl | meta | +I (Electron-donating) | Moderate | Increases electron density and provides steric hindrance adjacent to the sulfinic acid group. |
Lack of Publicly Available Research Data for this compound Prevents In-Depth Analysis
A comprehensive review of publicly accessible scientific literature and chemical databases has revealed a significant lack of specific research data for the chemical compound this compound. While the chemical structure can be readily identified, detailed experimental and theoretical studies concerning its reactivity, reaction mechanisms, and quantitative structure-reactivity relationships appear to be unpublished or not widely indexed.
This absence of specific data precludes a detailed analysis of the electronic and steric influences on its reaction rates and selectivity. The methoxy groups at the 2- and 4-positions, along with the methyl group at the 3-position, are expected to exert significant electronic and steric effects on the sulfinic acid functional group. The electron-donating nature of the methoxy and methyl groups would likely increase the electron density of the benzene ring, influencing its reactivity in electrophilic aromatic substitution reactions. However, without experimental data, any discussion of these effects would be purely speculative.
Furthermore, the lack of published research means that a Hammett analysis, a valuable tool for quantifying the electronic effects of substituents on the reactivity of aromatic compounds, cannot be performed for this compound. Such an analysis requires experimental data from a series of related compounds with varying substituents, which is not available for this specific sulfinic acid.
Similarly, the kinetics and thermodynamics of key reactions involving this compound remain uncharacterized. There is no available information regarding its rate law determination, specific rate constants, or the activation parameters (activation energy, enthalpy, and entropy) for its reactions. Equilibrium studies and the corresponding free energy changes have also not been reported in the scientific literature.
Advanced Spectroscopic Characterization for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
¹H and ¹³C NMR for Aromatic and Aliphatic Proton/Carbon Environments
One-dimensional ¹H and ¹³C NMR spectra are fundamental for identifying the different types of proton and carbon atoms in a molecule.
¹H NMR: For 2,4-Dimethoxy-3-methylbenzenesulfinic acid, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the protons of the two methoxy (B1213986) groups, and the protons of the methyl group. The chemical shifts (δ) would indicate their electronic environment, and the splitting patterns (multiplicity) would reveal neighboring protons.
¹³C NMR: The ¹³C NMR spectrum would display separate signals for each unique carbon atom. This includes the carbons of the benzene (B151609) ring (both substituted and unsubstituted), the two methoxy carbons, and the methyl carbon. The chemical shifts would be characteristic of their specific bonding and electronic density.
Without experimental data, a table of expected chemical shifts cannot be accurately generated.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, for instance, confirming the coupling between the two aromatic protons on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. It would definitively link each proton signal (e.g., from the methyl and methoxy groups) to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for piecing together the entire carbon skeleton by showing correlations between protons and carbons that are two or three bonds apart. For example, it would show correlations from the methoxy protons to the aromatic carbon they are attached to, confirming their position.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals spatial proximities between protons. A NOESY spectrum could, for example, show a correlation between the protons of the C3-methyl group and the protons of the C2- and C4-methoxy groups, confirming their adjacent placement on the benzene ring.
Sulfur (³³S) and Oxygen (¹⁷O) NMR for Sulfinic Acid Group Characterization
Directly probing the heteroatoms in the sulfinic acid group is challenging but can provide valuable information.
Sulfur (³³S) NMR: The ³³S nucleus has a very low natural abundance (0.76%) and is quadrupolar, which results in very broad signals and low sensitivity. huji.ac.ilmdpi.com Obtaining a ³³S NMR spectrum for a sulfinic acid is experimentally difficult and rarely reported. huji.ac.ilmdpi.com The chemical shift would be indicative of the sulfur oxidation state and its chemical environment. mdpi.com
Oxygen (¹⁷O) NMR: Similar to ³³S, ¹⁷O has a low natural abundance (0.037%) and is a quadrupolar nucleus, making ¹⁷O NMR challenging. acs.orgacs.org Isotopic enrichment is often required. The spectrum would show distinct signals for the oxygen atoms of the sulfinic acid group and the methoxy groups, providing direct insight into their electronic structure. acs.orgacs.org
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman, probes the vibrational modes of molecular bonds. It is particularly effective for identifying functional groups.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a "fingerprint" based on the functional groups present. For this compound, characteristic absorption bands would be expected for:
O-H Stretch: A broad band, typically in the 2500-3300 cm⁻¹ region, characteristic of the acidic proton in the sulfinic acid group.
C-H Stretches: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from methyl and methoxy groups) would be just below 3000 cm⁻¹.
S=O Stretch: A strong absorption band, typically between 1050 and 1100 cm⁻¹, is characteristic of the sulfinyl group.
Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.
C-O Stretches: Strong bands for the aryl-ether linkages of the methoxy groups, typically in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of monochromatic light resulting from molecular vibrations. horiba.com
Bonds that are weakly absorbing in FT-IR are often strong in Raman spectra, and vice versa. For the target molecule, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-S bond stretch, which are often prominent in Raman spectra. researchgate.nets-a-s.org The S=O stretch would also be observable.
Without access to published experimental data, a detailed analysis and the creation of specific data tables for this compound is not feasible.
X-ray Crystallography and Solid-State Analysis
X-ray crystallography provides unparalleled insight into the three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique is indispensable for the unambiguous determination of molecular structure, conformation, and the intricate network of intermolecular interactions that govern the solid-state properties of a compound.
Single Crystal X-ray Diffraction for Absolute Structure and Conformation
Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the absolute structure of a crystalline material. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional electron density map can be constructed, from which the precise positions of individual atoms can be determined.
In the case of the analogue, sodium p-toluenesulfinate tetrahydrate, a single crystal X-ray diffraction study revealed a monoclinic crystal system with the space group P2₁/c. massbank.eunih.gov The asymmetric unit contains one sodium cation, one p-toluenesulfinate anion, and four water molecules. The crystal structure confirms the connectivity of the atoms and provides precise data on the molecular geometry.
Table 1: Crystallographic Data for Sodium p-toluenesulfinate tetrahydrate massbank.eunih.gov
| Crystal Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.9432 (19) |
| b (Å) | 6.1825 (7) |
| c (Å) | 12.2668 (15) |
| β (°) | 100.166 (5) |
| Volume (ų) | 1190.1 (2) |
| Z | 4 |
This interactive table provides the fundamental crystallographic parameters for the analogue compound, sodium p-toluenesulfinate tetrahydrate.
Analysis of Intramolecular Bond Lengths, Angles, and Dihedral Angles
The data derived from SC-XRD allows for a meticulous analysis of the intramolecular geometry, including bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the electronic structure and steric interactions within the molecule.
For the p-toluenesulfinate anion, the geometry around the sulfur atom is of particular interest. It adopts a trigonal pyramidal geometry, with the sulfur atom at the apex. The S-C bond length is consistent with a single bond, while the two S-O bonds are equivalent and intermediate between single and double bond character, indicating delocalization of the negative charge across the two oxygen atoms.
Table 2: Selected Intramolecular Bond Lengths and Angles for the p-Toluenesulfinate Anion massbank.eunih.gov
| Bond/Angle | Value (Å or °) |
|---|---|
| S1-O1 | 1.517 (1) |
| S1-O2 | 1.523 (1) |
| S1-C1 | 1.813 (1) |
| O1-S1-O2 | 110.04 (6) |
| O1-S1-C1 | 105.62 (6) |
This interactive table presents key bond lengths and angles within the p-toluenesulfinate anion, highlighting the geometry of the sulfinate group.
Intermolecular Interactions and Crystal Packing Motifs
The arrangement of molecules in a crystal, known as crystal packing, is dictated by a network of intermolecular interactions. These interactions, which include hydrogen bonding, van der Waals forces, and π-π stacking, are fundamental to the physical properties of the solid, such as melting point, solubility, and stability.
In the crystal structure of sodium p-toluenesulfinate tetrahydrate, the sodium cations, p-toluenesulfinate anions, and water molecules are held together by an extensive network of hydrogen bonds. massbank.eunih.gov The water molecules play a crucial role in mediating these interactions, forming a coordination sphere around the sodium cation and participating in hydrogen bonds with the oxygen atoms of the sulfinate group. This intricate hydrogen-bonding network results in a stable three-dimensional supramolecular architecture.
Table 3: Key Intermolecular Interactions in Sodium p-toluenesulfinate tetrahydrate massbank.eunih.gov
| Interaction | Donor | Acceptor | Distance (Å) |
|---|---|---|---|
| Hydrogen Bond | O-H (water) | O (sulfinate) | 2.7 - 2.9 |
This interactive table summarizes the significant intermolecular interactions that define the crystal packing of the analogue compound.
Powder X-ray Diffraction (XRPD) for Crystalline Phase Analysis
While single crystal X-ray diffraction provides the most detailed structural information, powder X-ray diffraction (XRPD) is a more accessible technique for the analysis of polycrystalline materials. XRPD is particularly valuable for phase identification, assessment of crystallinity, and for monitoring phase transitions.
An XRPD pattern is a plot of diffracted X-ray intensity as a function of the diffraction angle (2θ). The positions and relative intensities of the diffraction peaks are characteristic of a specific crystalline phase, serving as a "fingerprint" for that material. For a given compound, the experimental XRPD pattern can be compared to a database of known patterns for identification.
Advanced Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used for the determination of molecular weight, elemental composition, and for structural elucidation through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition
High-resolution mass spectrometry (HRMS) is a crucial tool for the unambiguous determination of the elemental composition of a compound. By measuring the mass-to-charge ratio with high accuracy (typically to within 5 ppm), it is possible to distinguish between ions of the same nominal mass but different elemental formulas.
For a compound such as this compound (C₁₀H₁₄O₄S), the expected exact mass can be calculated with high precision.
Table 4: Calculated Exact Mass for this compound
| Ion | Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M+H]⁺ | C₁₀H₁₅O₄S⁺ | 231.0686 |
| [M-H]⁻ | C₁₀H₁₃O₄S⁻ | 229.0540 |
This interactive table shows the calculated exact masses for various ions of the target compound, which would be determined with high accuracy in an HRMS experiment.
In a typical HRMS experiment, the compound would be ionized (e.g., by electrospray ionization), and the resulting ions would be analyzed by a high-resolution mass analyzer. The experimentally measured exact mass would then be compared to the theoretical values for possible elemental formulas, allowing for confident identification of the compound's composition. Analysis of the fragmentation patterns in tandem mass spectrometry (MS/MS) experiments can provide further structural information. For aromatic sulfinic acids, common fragmentation pathways include the loss of SO₂. researchgate.netnih.gov
Fragmentation Pattern Analysis for Structural Confirmation
While a definitive mass spectrum for this compound is not available, a theoretical fragmentation pattern can be predicted based on the principles of mass spectrometry and the known fragmentation of similar organic molecules. The structure of the parent molecule, with its aromatic ring, sulfinic acid group, two methoxy groups, and a methyl group, provides several potential sites for fragmentation upon electron ionization.
Key Predicted Fragmentation Pathways:
Loss of the Sulfinic Acid Moiety: A primary fragmentation event would likely involve the cleavage of the C-S bond, leading to the loss of the SO₂H radical. This would generate a stable, substituted benzene cation.
Benzylic Cleavage: The methyl group attached to the benzene ring offers a site for benzylic cleavage, which could result in the loss of a hydrogen radical or the entire methyl group.
Loss of Methoxy Groups: Fragmentation of the methoxy groups is another probable pathway. This could occur through the loss of a methyl radical (•CH₃) to form a phenoxide radical cation, or the loss of a formaldehyde (B43269) molecule (CH₂O).
Aromatic Ring Fragmentation: At higher energies, the aromatic ring itself could undergo fragmentation, leading to a complex pattern of smaller charged species.
A hypothetical data table of the major expected fragments is presented below. The m/z (mass-to-charge ratio) values are calculated based on the predicted fragmentation patterns.
| Predicted Fragment Ion | Structure | Predicted m/z |
| Molecular Ion [M]⁺• | C₉H₁₂O₄S⁺• | 216 |
| [M - •OH]⁺ | C₉H₁₁O₃S⁺ | 199 |
| [M - •SO₂H]⁺ | C₉H₁₁O₂⁺ | 151 |
| [M - •CH₃]⁺ | C₈H₉O₄S⁺ | 201 |
| [M - CH₂O]⁺• | C₈H₈O₃S⁺• | 184 |
This table is theoretical and awaits experimental confirmation.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
The electronic absorption and emission properties of this compound are determined by the electronic structure of the substituted benzene ring. The methoxy and methyl groups, as well as the sulfinic acid group, influence the energy of the π-electron system and thus the wavelengths of light that are absorbed and emitted.
Electronic Transitions and Chromophoric Behavior
The chromophore in this molecule is the substituted benzene ring. The presence of electron-donating groups (the two methoxy groups and the methyl group) is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. The primary electronic transitions will be π → π* transitions within the aromatic ring.
The absorption spectrum is anticipated to show two main bands, characteristic of many benzene derivatives:
E₂-band: A strong absorption band is predicted to appear in the range of 210-230 nm.
B-band: A weaker, structured absorption band is expected at longer wavelengths, likely in the 260-290 nm region.
Fluorescence, if it occurs, would be expected at a longer wavelength than the absorption, following Kasha's rule. The quantum yield of fluorescence for such a molecule is difficult to predict without experimental data and can be influenced by factors such as solvent and temperature.
Solvent Effects on Spectral Properties
The polarity of the solvent can have a noticeable effect on the electronic spectra of polar molecules like this compound. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited electronic states.
UV-Vis Absorption: For π → π* transitions, an increase in solvent polarity often leads to a small bathochromic (red) shift. This is because the excited state is typically more polar than the ground state and is therefore stabilized to a greater extent by a polar solvent.
Fluorescence Emission: The effect of solvent polarity on the emission spectrum is often more pronounced. A significant bathochromic shift in the fluorescence maximum with increasing solvent polarity would suggest a more polar excited state, which is a common characteristic for many aromatic compounds with electron-donating substituents.
A hypothetical table illustrating potential solvent effects on the absorption maximum (λmax) is provided below.
| Solvent | Polarity (Dielectric Constant) | Predicted λmax (nm) |
| Hexane | 1.88 | ~275 |
| Dichloromethane | 9.08 | ~278 |
| Ethanol | 24.5 | ~280 |
| Water | 80.1 | ~282 |
This data is illustrative and based on general trends observed for similar compounds.
Computational and Theoretical Investigations of 2,4 Dimethoxy 3 Methylbenzenesulfinic Acid
Molecular and Electronic Structure Analysis
Once the geometry of a molecule is optimized, a wealth of information about its structure and reactivity can be extracted through further analysis.
For flexible molecules like 2,4-Dimethoxy-3-methylbenzenesulfinic acid, which has rotatable methoxy (B1213986) and methyl groups, conformational analysis is crucial. This involves exploring the potential energy surface (PES) by systematically changing key dihedral angles to identify the most stable conformers.
In a study on 5,6-dimethoxy-1-indanone, a potential energy surface scan was performed to identify the most stable conformer based on the orientation of the methoxy groups. nih.gov The results indicated that the conformer with the methoxy groups oriented in opposite planes was the most stable. nih.gov Similarly, for a molecule like anisole, which has a methoxy group attached to a benzene (B151609) ring, the orientation of the methyl group relative to the ring is a key conformational feature. arxiv.orgrsc.org Such studies help in understanding the preferred three-dimensional structure of the molecule in the gas phase.
Frontier Molecular Orbital (FMO) theory provides key insights into the chemical reactivity of a molecule by examining its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap generally suggests a more reactive molecule.
In substituted benzenes, electron-donating groups (like methoxy groups) tend to raise the energy of the HOMO, making the molecule more nucleophilic. nih.gov Conversely, electron-withdrawing groups would lower the energy of the LUMO, making it more electrophilic. nih.gov For dimethoxybenzene derivatives, DFT calculations have been used to determine the HOMO and LUMO energy levels and the corresponding energy gap, which demonstrated their thermodynamic stability. canterbury.ac.nzresearchgate.netaip.org
Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Benzene
| Orbital | Energy (eV) | Implication |
|---|---|---|
| HOMO | -6.5 | Electron-donating ability |
| LUMO | -1.2 | Electron-accepting ability |
| HOMO-LUMO Gap | 5.3 | Chemical stability and reactivity |
Note: These are hypothetical values for illustrative purposes.
The distribution of electron density in a molecule can be visualized using a Molecular Electrostatic Potential (MEP) map. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential. researchgate.net Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. researchgate.net Green represents regions of neutral potential.
MEP maps are valuable for predicting how a molecule will interact with other molecules and for identifying potential sites for hydrogen bonding. acs.org For dimethoxybenzene derivatives, MEP analysis has revealed that one compound was more electrophilic and a hydrogen bond donor, while another was more nucleophilic and a strong hydrogen bond acceptor. canterbury.ac.nzresearchgate.netaip.org This information is crucial for understanding intermolecular interactions. For a molecule like this compound, an MEP map would highlight the electron-rich oxygen atoms of the methoxy and sulfinic acid groups, as well as the potentially electron-deficient regions.
Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the delocalization of electron density and hyperconjugative interactions within a molecule. For this compound, an NBO analysis would provide quantitative insights into the electronic structure and stability.
The analysis would involve calculating the stabilization energies (E(2)) associated with donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. Key interactions to investigate would include:
π → π* interactions: Delocalization of π-electrons within the benzene ring, contributing to its aromatic stability. The methoxy and methyl substituents would influence the electron density distribution in the ring.
n → σ* and n → π* interactions: Lone pair (n) donation from the oxygen atoms of the methoxy groups and the sulfinic acid group to antibonding orbitals (σ* or π*) of adjacent bonds. These interactions are crucial for understanding the conformational preferences and reactivity of the substituents.
The results of the NBO analysis would be presented in a table format, detailing the key donor-acceptor interactions and their corresponding stabilization energies, providing a clear picture of the electronic landscape of this compound.
Theoretical Elucidation of Reaction Mechanisms
Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental means alone.
Transition State Locating and Intrinsic Reaction Coordinate (IRC) Calculations
To understand the potential reactivity of this compound, for instance, in its oxidation to the corresponding sulfonic acid or its disproportionation, transition state (TS) theory would be applied. A computational search for the transition state structure would be performed, which represents the highest energy point along the reaction coordinate.
Once a transition state is located and confirmed (by the presence of a single imaginary frequency in the vibrational analysis), Intrinsic Reaction Coordinate (IRC) calculations would be performed. An IRC calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified TS indeed connects the desired chemical species.
Energetic Profiles of Proposed Pathways
For a hypothetical reaction involving this compound, the energetic profile would reveal the feasibility of the proposed mechanism. A lower activation energy would indicate a kinetically more favorable pathway. These profiles are typically visualized as reaction coordinate diagrams, providing a clear illustration of the energy changes throughout the course of the reaction.
Spectroscopic Property Prediction
Computational methods are widely used to predict various spectroscopic properties of molecules, which can be invaluable for interpreting experimental data or for identifying unknown compounds.
Computational Simulation of NMR, IR, and UV-Vis Spectra
NMR Spectra: Using methods such as Gauge-Independent Atomic Orbital (GIAO), the absolute shieldings of the 1H and 13C nuclei of this compound could be calculated. These shieldings can then be converted to chemical shifts (δ) by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).
IR Spectra: The vibrational frequencies and their corresponding intensities would be calculated. These computed frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations, allowing for a more accurate comparison with experimental infrared spectra.
UV-Vis Spectra: Time-dependent density functional theory (TD-DFT) is a common method for calculating the electronic transitions of a molecule. These calculations would provide the excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in the UV-Vis spectrum of this compound.
Comparison with Experimental Data for Validation
The ultimate validation of these computational predictions would come from a direct comparison with experimentally obtained spectra. A strong correlation between the simulated and experimental data would lend confidence to the accuracy of the computational model and the structural assignment of the molecule. Any discrepancies could point to interesting molecular phenomena or limitations of the theoretical approach, prompting further investigation.
Applications and Methodological Advancements in Organic Synthesis Utilizing 2,4 Dimethoxy 3 Methylbenzenesulfinic Acid
Reagent in C-S Bond Formation
The formation of carbon-sulfur bonds is a cornerstone of synthetic organic chemistry, leading to compounds with significant applications in pharmaceuticals and materials science. 2,4-Dimethoxy-3-methylbenzenesulfinic acid serves as an effective precursor for introducing the 2,4-dimethoxy-3-methylbenzenesulfonyl group into various organic molecules.
Synthesis of Sulfones and Thioethers
Sulfones: One of the most direct applications of sulfinic acids is in the synthesis of sulfones. A prominent method is the hydrosulfonylation of unsaturated systems like dienes. For instance, the reaction of aryl-1,3-dienes with sulfinic acids can proceed without catalysts or additives at room temperature to produce allylic sulfones in yields ranging from 10% to 94%. This transformation is highly regioselective and atom-economical. The proposed mechanism involves the protonation of the diene by the sulfinic acid to form an allylic carbocation, which is then attacked by the sulfinate anion to yield the final product. Palladium-catalyzed hydrosulfonylation of 1,3-dienes also provides an efficient route to chiral allylic sulfones under mild conditions.
Another approach involves the oxidation of sulfides, which can be prepared from sulfinic acids via reduction and subsequent alkylation. Alternatively, sulfones can be synthesized by reacting sulfinate salts, derived from the corresponding sulfinic acid, with alkyl or aryl halides.
Representative Data for Hydrosulfonylation of 1,3-Dienes with Aryl Sulfinic Acids
| Diene Substrate | Sulfinic Acid | Solvent | Time (h) | Yield (%) |
| 1-(Buta-1,3-dien-1-yl)-4-methoxybenzene | 4-Methylbenzenesulfinic acid | DCM | 8 | 94 |
| 1-(Buta-1,3-dien-1-yl)-4-methylbenzene | 4-Methylbenzenesulfinic acid | DCM | 12 | 54 |
| 1-(Buta-1,3-dien-1-yl)naphthalene | 4-Methylbenzenesulfinic acid | DCM | 12 | 67 |
| 1-(Buta-1,3-dien-1-yl)-4-methoxybenzene | 2-Naphthylsulfinic acid | DCM | 12 | 81 |
| This table presents data for analogous reactions, illustrating the general utility of sulfinic acids in sulfone synthesis. |
Thioethers: The synthesis of thioethers from this compound is less direct. Typically, the sulfinic acid must first be reduced to the corresponding thiol. This thiol can then undergo nucleophilic substitution with alkyl halides or participate in other coupling reactions to form the C-S bond characteristic of thioethers. While various methods exist for thioether synthesis, many rely on thiols as the sulfur source.
Formation of Sulfonamides and Sulfonyl Hydrazides
Sulfonamides: The sulfonamide functional group is a critical component in a vast range of pharmaceuticals. A common route to sulfonamides involves the conversion of a sulfinic acid to its more reactive sulfonyl chloride derivative. This is often achieved by treating the sulfonic acid (an oxidized form of sulfinic acid) with a chlorinating agent like thionyl chloride or 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC). The resulting 2,4-dimethoxy-3-methylbenzenesulfonyl chloride can then readily react with primary or secondary amines to furnish the desired sulfonamides. Direct methods also exist, such as the palladium-catalyzed coupling of sulfinates with amines.
Sulfonyl Hydrazides: Sulfonyl hydrazides are valuable intermediates in organic synthesis, often used as alternatives to sulfinic acids or sulfonyl halides. They are typically synthesized through the condensation reaction of a sulfonyl chloride with hydrazine (B178648) or a substituted hydrazine in a suitable solvent. Therefore, 2,4-dimethoxy-3-methylbenzenesulfonyl chloride, derived from the corresponding sulfinic acid, can be reacted with hydrazine hydrate (B1144303) to yield 2,4-dimethoxy-3-methylbenzenesulfonyl hydrazide.
Synthesis of Thiosulfonates
Thiosulfonates are synthesized from sulfinic acids by reacting a salt of the sulfinic acid, such as sodium 2,4-dimethoxy-3-methylbenzenesulfinate, with a sulfenyl chloride. This reaction forms a sulfur-sulfur bond, linking two different sulfur-containing moieties. The sulfenyl chlorides are themselves derived from thiols. Alternatively, sulfonyl hydrazides have been shown to be effective precursors for the formation of thiosulfonates.
Building Block for Complex Aromatic Systems
The 2,4-dimethoxy-3-methylbenzenesulfonyl group can be incorporated into more elaborate molecular architectures, serving as a versatile building block for various complex organic structures. Derivatives of this compound are instrumental in the synthesis of heterocycles and conjugated diene systems.
Incorporation into Heterocyclic Compounds (e.g., pyrazolines, isoxazolines, imidazoles)
The sulfonyl group, readily installed using this compound, is a powerful tool for constructing heterocyclic rings. Vinyl sulfones, which can be prepared from the corresponding sulfinic acid, are particularly useful intermediates. Their electron-deficient double bond makes them excellent Michael acceptors and reactive partners in cycloaddition reactions.
Pyrazolines and Isoxazolines: These five-membered heterocycles are commonly synthesized via [3+2] cycloaddition reactions. Vinyl sulfones can react with diazo compounds to form pyrazolines or with nitrile oxides to yield isoxazolines. The sulfonyl group activates the double bond for the cycloaddition and becomes a substituent on the resulting heterocyclic ring, which can be retained or modified in subsequent synthetic steps.
Imidazoles: The synthesis of substituted imidazoles can also be facilitated by sulfone intermediates. For example, the Van Leusen imidazole (B134444) synthesis involves the reaction of an aldimine with tosylmethyl isocyanide (TosMIC), where a sulfinate is eliminated in the final aromatization step. Similarly, sulfone-protected imidazoles can be synthesized through the BF3·Et2O promoted reaction of triazoles with nitriles. Furthermore, 5-nitroimidazoles bearing an allylic sulfone chain have been prepared by reacting the corresponding allylic chloride with a sodium sulfinate salt.
Synthesis of Substituted 1,3-Dienes
Substituted 1,3-dienes are important structural motifs in natural products and are valuable precursors for Diels-Alder reactions. Sulfones derived from this compound are key intermediates in powerful olefination reactions that can generate 1,3-dienes.
Julia-Kocienski Olefination: This reaction involves the coupling of a metalated aryl alkyl sulfone with a carbonyl compound (aldehyde or ketone). For the synthesis of 1,3-dienes, an allylic sulfone is typically used. The reaction proceeds through a β-alkoxy sulfone intermediate, which undergoes an elimination to form the double bond with high E-selectivity.
Ramberg–Bäcklund Reaction: This reaction converts an α-halo sulfone into an alkene through a base-induced rearrangement that extrudes sulfur dioxide. By starting with a suitable bis(α-haloalkyl) sulfone or an allylic α-halo sulfone, this methodology can be adapted to synthesize conjugated dienes.
Elimination from Allylic Sulfones: A direct method for synthesizing 1,3-dienes is the 1,4-elimination of a sulfinic acid from an allylic sulfone. This reaction is typically promoted by a base, such as potassium tert-butoxide. The requisite allylic sulfones can be synthesized via the hydrosulfonylation of 1,3-dienes with this compound, as described previously.
Summary of Methods for 1,3-Diene Synthesis from Sulfones
| Method | Precursor | Key Reagents | Description |
| Julia-Kocienski Olefination | Allylic Sulfone | Base (e.g., KHMDS), Aldehyde | Addition of metalated sulfone to an aldehyde, followed by elimination to form a C=C bond. |
| Ramberg–Bäcklund Reaction | α-Halo Allylic Sulfone | Strong Base (e.g., KOH) | Base-induced formation of an episulfone intermediate, followed by extrusion of SO₂. |
| Sulfinic Acid Elimination | Allylic Sulfone | Base (e.g., t-BuOK) | Base-promoted 1,4-elimination of the sulfonyl group to create a new double bond. |
Role as a Traceless Linker in Solid-Phase Organic Synthesis
Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid generation of libraries of compounds, streamlining the purification process by anchoring the substrate to a solid support. A key component in SPOS is the linker, which connects the molecule of interest to the resin. "Traceless" linkers are a particularly elegant class of linkers that, upon cleavage, leave no residual functionality on the released molecule, typically affording a C-H bond.
While the direct application of this compound as a traceless linker has not been explicitly detailed in the reviewed literature, the use of arylsulfinic acids in this capacity has been demonstrated. For instance, sodium benzenesulfinate (B1229208) has been employed as a traceless linker in a sulfone-based strategy for the solid-phase synthesis of 1,2,4,5-tetrasubstituted imidazoles. nih.gov In this methodology, the sulfinic acid is condensed with an aldehyde and an amine on the solid support. Subsequent elimination and cyclization steps release the desired imidazole product without any vestige of the linker. nih.gov
Given this precedent, it is conceivable that this compound could be adapted for a similar role. The electron-donating methoxy (B1213986) groups on the aromatic ring might influence the reactivity and cleavage conditions of the linker, potentially offering advantages in terms of stability or lability under specific reaction conditions. The general principle of such a strategy is outlined below:
| Step | Description |
| 1. Attachment | The arylsulfinic acid is anchored to a solid support. |
| 2. Synthesis | The desired molecule is synthesized on the solid support, connected via the sulfone linker. |
| 3. Cleavage | The target molecule is cleaved from the support, with the sulfone group being eliminated to leave a C-H bond. |
This traceless linker strategy offers a clean method for the synthesis of diverse heterocyclic compounds, and the exploration of substituted arylsulfinic acids like this compound could broaden the scope and utility of this approach.
Catalytic Applications in Organic Transformations
The unique electronic properties of arylsulfinic acids and their derivatives make them valuable reagents and ligands in a variety of catalytic transformations.
Arylsulfinic acids and their salts are well-established partners in metal-catalyzed cross-coupling reactions, particularly with copper catalysts. These reactions are instrumental in the formation of carbon-sulfur bonds, leading to the synthesis of sulfones, which are important structural motifs in many biologically active compounds.
Copper(II) acetate (B1210297) has been shown to be an effective catalyst for the cross-coupling of organoboronic acids and sodium sulfinate salts to produce aryl and alkenylsulfones. rsc.org The reaction proceeds under mild conditions and demonstrates the utility of sulfinate salts as sulfonylating agents. rsc.org More recently, copper-catalyzed methods for the synthesis of masked (hetero)aryl sulfinates from aryl halides have been developed, further expanding the synthetic utility of sulfinate-derived reagents. acs.org
While specific examples utilizing this compound are not prevalent, its sodium or potassium salt could be expected to participate in such copper-catalyzed transformations. The electron-rich nature of the aromatic ring in this particular sulfinic acid might enhance its nucleophilicity, potentially influencing the reaction rates and yields in cross-coupling processes. A representative copper-catalyzed sulfonylation reaction is depicted in the following table:
| Reaction Type | Reactants | Catalyst | Product |
| Sulfonylation of Arylboronic Acids | Arylboronic acid, Sodium arylsulfinate | Copper(II) acetate | Diaryl sulfone |
The versatility of these methods allows for the synthesis of a wide array of sulfone-containing molecules, and the inclusion of electronically modified arylsulfinic acids like this compound could provide access to novel sulfonylated compounds.
Chiral sulfur-containing compounds are of significant interest in asymmetric catalysis, serving as ligands for transition metals or as organocatalysts. The sulfur atom in sulfinates and their derivatives can be a stereogenic center, making them attractive precursors for the synthesis of chiral ligands and auxiliaries.
The stereoselective synthesis of chiral sulfinate esters is a key step in the development of sulfur-based chiral catalysts. rsc.org These chiral sulfinates can be prepared through the asymmetric condensation of prochiral sulfinates and alcohols using organocatalysts. researchgate.net The resulting enantiomerically enriched sulfinate esters are versatile intermediates that can be transformed into a variety of other chiral sulfur-containing functional groups, such as sulfoxides and sulfoximines, which have been successfully employed as ligands in asymmetric catalysis. rsc.orgscinito.ai
For example, chiral sulfoxide-olefin hybrid ligands have demonstrated excellent catalytic activities and enantioselectivities in rhodium-catalyzed asymmetric 1,4-addition reactions. scinito.ai The design of such ligands often begins with the synthesis of a chiral sulfinate.
The application of this compound in this context would involve its conversion into a chiral sulfinate ester through reaction with a chiral alcohol, followed by separation of the diastereomers or through an asymmetric synthesis protocol. This chiral sulfinate could then be used to generate a library of chiral ligands for asymmetric catalysis. The modular nature of this approach allows for the fine-tuning of the steric and electronic properties of the resulting catalyst.
| Approach to Chiral Sulfur Ligands | Key Intermediate | Potential Application |
| Asymmetric synthesis of sulfinate esters | Chiral arylsulfinate ester | Precursor to chiral sulfoxide (B87167) ligands for asymmetric metal catalysis |
| Diastereoselective reaction with chiral auxiliaries | Diastereomerically pure arylsulfinate ester | Synthesis of chiral auxiliaries for asymmetric synthesis |
The development of new chiral catalysts is a continuous effort in organic synthesis, and the utilization of readily available arylsulfinic acids as starting materials provides a valuable platform for ligand design.
Development of Novel Synthetic Methodologies Based on Arylsulfinic Acid Reactivity
The rich reactivity of arylsulfinic acids has led to the development of numerous novel synthetic methodologies. Beyond their role in metal-catalyzed reactions, they can act as precursors to a variety of other functional groups and participate in a range of transformations.
One significant area of development is the use of arylsulfinic acid salts in the synthesis of diaryl sulfones. An efficient, high-yielding, and transition-metal-free synthesis of diaryl sulfones has been achieved using arylsulfinic acid salts and diaryliodonium salts. nih.gov This method is notable for its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov
Furthermore, recent advances have focused on the synthesis and transformations of sulfinate esters, which are readily prepared from sulfinic acids. rsc.org These esters are not only important as chiral intermediates but also as precursors for a variety of sulfur-containing compounds through diverse reaction mechanisms. rsc.org The chemistry of cyclic sulfinic acid derivatives, such as sultines and cyclic sulfinamides, has also garnered increased attention, with new synthetic strategies being developed for their preparation and subsequent use in the synthesis of other sulfur-containing molecules. rsc.org
The reactivity of this compound in these novel methodologies can be anticipated based on its structure. The electron-donating groups would likely enhance its reactivity as a nucleophile in reactions such as the metal-free synthesis of sulfones. Moreover, its conversion to sulfinate esters or its incorporation into cyclic structures could open up new avenues for the synthesis of complex sulfur-containing molecules.
| Synthetic Methodology | Role of Arylsulfinic Acid | Product Class |
| Metal-free sulfonylation | Nucleophilic partner with diaryliodonium salts | Diaryl sulfones |
| Esterification | Precursor to sulfinate esters | Versatile synthetic intermediates |
| Cyclization reactions | Building block for cyclic sulfinic acid derivatives | Sultines and cyclic sulfinamides |
The continued exploration of the reactivity of arylsulfinic acids is expected to lead to the discovery of even more innovative synthetic transformations, further solidifying their importance in the toolkit of the modern organic chemist.
Future Research Perspectives for 2,4 Dimethoxy 3 Methylbenzenesulfinic Acid
Exploration of Asymmetric Synthesis and Chiral Induction
Sulfinic acids and their derivatives, such as sulfoxides, are chiral at the sulfur atom. wikipedia.org This chirality is a critical feature, as enantiomerically pure sulfur compounds are valuable as chiral auxiliaries and intermediates in the synthesis of pharmaceuticals and agrochemicals. acs.org Future research will likely focus on developing asymmetric synthetic routes to produce enantiomerically pure forms of 2,4-Dimethoxy-3-methylbenzenesulfinic acid and its derivatives.
Key areas of exploration include:
Use of Chiral Auxiliaries: Methods analogous to the Andersen synthesis, which uses chiral alcohols like (-)-menthol to form diastereomeric sulfinate esters that can be separated and then converted to the desired chiral sulfoxide (B87167), could be adapted. researchgate.net Research could investigate a range of modern chiral auxiliaries to optimize diastereoselectivity for derivatives of this compound.
Catalytic Asymmetric Oxidation: The development of chiral catalysts for the enantioselective oxidation of a corresponding thioether precursor would be a significant advancement. This approach offers a more atom-economical route to chiral sulfoxides.
Chiral Induction: Once obtained in enantiopure form, derivatives of this compound can be used to induce chirality in other molecules. The sulfinyl group is highly effective as a chiral directing group in a variety of chemical transformations, including Diels-Alder reactions, aldol (B89426) additions, and conjugate additions.
| Chiral Auxiliary | Class | Potential Application |
|---|---|---|
| (1R,2S,5R)-(-)-Menthol | Chiral Alcohol | Formation of diastereomeric sulfinate esters for separation. researchgate.net |
| Diacetone-D-glucose (DAG) | Sugar-derived Alcohol | Alternative chiral alcohol for diastereoselective sulfinate synthesis. researchgate.net |
| Chiral Phosphoric Acids (CPAs) | Organocatalyst | Catalyzing asymmetric cycloadditions and other reactions. |
| Cinchona Alkaloids | Natural Product | Used as ligands in metal-catalyzed asymmetric synthesis or as sulfinyl transfer agents. |
Development of Sustainable and Eco-Friendly Synthetic Protocols
Modern chemical synthesis places a strong emphasis on "green chemistry" to minimize environmental impact. researchgate.net Future research into the synthesis of this compound and its derivatives will undoubtedly prioritize the development of sustainable and eco-friendly protocols.
Promising research directions include:
Aqueous Reaction Media: Exploring water as a solvent for synthetic steps, such as in Friedel-Crafts sulfinylation reactions, can significantly reduce the reliance on volatile organic compounds (VOCs). researchgate.net
Catalyst Development: The design of highly efficient and recyclable catalysts can minimize waste and energy consumption. This includes both metal-based and organocatalytic systems.
Alternative Reagents: Replacing hazardous reagents with safer alternatives is a core principle of green chemistry. For instance, using sulfur dioxide surrogates instead of gaseous SO2 for sulfination reactions improves safety and handling. researchgate.net
Energy Efficiency: Investigating alternative energy sources like ultrasound or microwave irradiation to accelerate reactions and reduce energy consumption is a viable research avenue. researchgate.net
Advanced In-situ Spectroscopic Monitoring of Reactions
A detailed understanding of reaction kinetics, mechanisms, and the identification of transient intermediates is crucial for optimizing synthetic protocols. Advanced in-situ spectroscopic techniques offer a window into a reaction as it occurs, providing real-time data without the need for sampling.
Future studies on reactions involving this compound could greatly benefit from the application of these methods:
FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques can monitor the disappearance of reactants and the formation of products and intermediates by tracking characteristic functional group frequencies in real-time. google.comorganic-chemistry.org For example, the S=O and S-O stretching vibrations could be monitored to follow the course of sulfinylation or esterification reactions.
NMR Spectroscopy: In-situ NMR can provide detailed structural information about species in the reaction mixture, helping to elucidate reaction mechanisms and identify unexpected byproducts.
Process Analytical Technology (PAT): Integrating these spectroscopic tools into a PAT framework would allow for the continuous monitoring and control of reactions, leading to improved yield, purity, and safety, particularly in scaling up production. google.com
| Technique | Type of Information | Potential Application |
|---|---|---|
| Mid-Infrared (Mid-IR) | Functional group analysis, concentration | Tracking conversion of sulfonyl chloride or formation of sulfinate ester. google.com |
| Raman Spectroscopy | Molecular vibrations, suitable for aqueous media | Monitoring reactions in aqueous "green" solvents. google.com |
| Near-Infrared (NIR) | Overtone and combination bands, process monitoring | Bulk reaction monitoring in process environments. google.com |
| Nuclear Magnetic Resonance (NMR) | Detailed structural information, reaction mechanism | Identifying transient intermediates and reaction pathways. |
Integration with Machine Learning for Reaction Prediction and Optimization
The intersection of artificial intelligence (AI) and chemistry is revolutionizing how chemical research is conducted. acs.orgnih.gov Machine learning (ML) algorithms can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal conditions, and even propose novel synthetic routes.
For a specific target like this compound, future research could leverage ML in several ways:
Reaction Condition Optimization: ML models can be trained on experimental data to predict how variables like temperature, solvent, catalyst, and reactant ratios will affect the yield and purity of a reaction. wikipedia.orgconcordia.ca This can dramatically reduce the number of experiments needed for optimization.
Predicting Reaction Outcomes: Neural networks and other ML models can predict the likely products of a reaction given a set of reactants and conditions, accelerating the discovery of new transformations. nih.govrsc.org
Automated Synthesis: Integrating ML algorithms with automated synthesis platforms (e.g., microfluidics or robotic systems) can create a closed-loop system for reaction optimization. The AI proposes experiments, the robot performs them, and the results are fed back to the AI to refine its model for the next round of experiments.
Investigation of Supramolecular Chemistry and Self-Assembly of Sulfinic Acid Derivatives
Supramolecular chemistry focuses on the non-covalent interactions between molecules, such as hydrogen bonding, which dictate their assembly into larger, ordered structures. The sulfinic acid functional group, with its ability to act as both a hydrogen bond donor (O-H) and acceptor (S=O), is an excellent candidate for designing self-assembling systems.
Future research in this area could explore:
Hydrogen-Bonded Networks: Investigating the hydrogen bonding patterns of this compound in the solid state. This could lead to the formation of predictable supramolecular structures like chains, sheets, or more complex three-dimensional networks. The stability of sulfenic acids, a related class of compounds, is known to be influenced by both inter- and intramolecular hydrogen bonding. acs.org
Crystal Engineering: By modifying the substituents on the benzene (B151609) ring or by co-crystallizing the sulfinic acid with other molecules (co-formers), it may be possible to engineer crystals with specific properties, such as porosity or unique optical characteristics. The directional nature of hydrogen bonds in sulfonic acids has been used to create hydrogen-bonded organic frameworks (HOFs). researchgate.net
Self-Assembled Materials: Derivatives of this compound could be designed to self-assemble in solution or on surfaces, forming gels, liquid crystals, or thin films. These materials could have applications in electronics, sensing, or catalysis.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,4-Dimethoxy-3-methylbenzenesulfinic acid, and what critical parameters influence reaction yields?
- Methodological Answer : The compound is typically synthesized via sulfonation of a methoxy-substituted toluene precursor, followed by controlled reduction. Key parameters include:
- Temperature control (avoiding over-sulfonation at >80°C).
- Solvent selection (e.g., dichloromethane for intermediate stability).
- Purification via recrystallization using ethanol/water mixtures to isolate the sulfinic acid form .
- Critical Challenge : Competing oxidation to sulfonic acids requires inert atmospheres (N₂/Ar) and reducing agents like sodium metabisulfite .
Q. How should researchers handle and store this compound to maintain stability during experiments?
- Methodological Answer :
- Storage : Keep in amber glass vials under inert gas at -20°C to prevent oxidation. Moisture-sensitive; use desiccants like silica gel .
- Handling : Work under dry N₂ in gloveboxes for air-sensitive reactions. Avoid contact with strong oxidizers (e.g., HNO₃) or bases to prevent decomposition .
Advanced Research Questions
Q. What advanced analytical techniques are optimal for characterizing the purity and structural conformation of this sulfinic acid?
- Methodological Answer :
- NMR : Use ¹H/¹³C NMR in DMSO-d₆ to resolve methoxy (-OCH₃) and sulfinic (-SO₂H) proton environments. Compare with reference spectra from analogs like 3,4-dichlorobenzenesulfonamide .
- HPLC-MS : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for molecular ion validation .
- Data Interpretation : Monitor for sulfonic acid impurities (retention time shifts) .
Q. How can researchers design experiments to study its role as a sulfinic acid donor in asymmetric organic synthesis?
- Methodological Answer :
- Mechanistic Probes : Use isotopic labeling (e.g., D₂O exchange) to track sulfinic acid transfer in coupling reactions.
- Kinetic Studies : Perform stopped-flow UV-Vis spectroscopy to measure reaction rates with electrophilic partners (e.g., α,β-unsaturated ketones) .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) to predict regioselectivity in nucleophilic attacks .
Q. What strategies resolve contradictions in reported reactivity data (e.g., variable catalytic activity in cross-coupling reactions)?
- Methodological Answer :
- Parameter Screening : Systematically vary pH, solvent polarity (e.g., DMF vs. THF), and ligand systems to identify dominant factors.
- Side-Reaction Analysis : Use LC-MS to detect byproducts (e.g., disulfides from oxidation) .
- Collaborative Validation : Cross-reference results with independent labs using standardized protocols .
Q. What protocols are recommended for evaluating its biological activity in enzyme inhibition assays?
- Methodological Answer :
- Assay Design : Test against cysteine-dependent enzymes (e.g., cysteine proteases) using fluorogenic substrates. Monitor IC₅₀ shifts under reducing vs. oxidizing conditions .
- Solubility Optimization : Prepare stock solutions in DMSO (≤0.1% final concentration) with PBS buffer (pH 7.4) to avoid aggregation .
Q. How to validate quantitative analysis methods for this compound in complex matrices (e.g., reaction mixtures or biological samples)?
- Methodological Answer :
- Calibration Standards : Use internal standards (e.g., deuterated analogs) to correct for matrix effects .
- Validation Parameters : Assess linearity (R² > 0.995), LOD/LOQ (via signal-to-noise ratios), and recovery rates (spiked samples) .
Q. What are its potential applications in polymer or advanced material science?
- Methodological Answer :
- Functionalization : Incorporate into conductive polymers via electropolymerization (e.g., with aniline derivatives).
- Crosslinking Studies : Explore its use as a sulfinate-based crosslinker in hydrogels, monitoring mechanical properties via rheometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
